![molecular formula C7H9ClN2 B2578229 6-Chloro-5-ethylpyridin-2-amine CAS No. 1004294-54-5](/img/structure/B2578229.png)
6-Chloro-5-ethylpyridin-2-amine
Overview
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Thiazolo[5,4-d]pyrimidines : Ethyl chloroformate/DMF mixture was used to synthesize derivatives of 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, which involved reactions with primary amines including 6-Chloro-5-ethylpyridin-2-amine. These compounds were evaluated for their molluscicidal properties, particularly against snails related to schistosomiasis (El-bayouki & Basyouni, 1988).
Synthesis of Aminated Mono- and Ditopic Terpyridine Ligands : This study focused on palladium-catalyzed amination of chloro-terpyridine, including this compound, to create amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).
Synthesis of N-oxides of Pyridylacetylenic Amines : A study involving the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, which is related to this compound. The reaction and structural characterization using IR and PMR spectroscopy were explored (Ikramov et al., 2021).
Chemical and Biological Properties
Synthesis of Anticancer Agents : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds including this compound, and their evaluation in terms of effects on cultured L1210 cells and P388 leukemia in mice were studied (Temple et al., 1983).
Characterization of Pyridine Analogs with Pharmacological Evaluation : This study focused on the characterization of new pyridine analogs, including 5-ethyl pyridine-2-ethanol, for antibacterial activity. The synthesis process and spectral analysis of these compounds were examined (Patel & Patel, 2012).
Catalytic and Chemical Transformations
Selective Amination Catalyzed by Palladium-Xantphos Complex : The study involved amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, a related compound to this compound. This process achieved high yield and chemoselectivity, indicating the potential for efficient chemical transformations (Ji, Li, & Bunnelle, 2003).
Amination of Aryl Halides Using Copper Catalysis : This research demonstrated the effective amination of bromopyridine, closely related to this compound, under copper catalysis. The method featured low catalyst loading and mild reaction conditions, offering an efficient pathway for amination reactions (Lang et al., 2001).
properties
IUPAC Name |
6-chloro-5-ethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUCNSPHZZEGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004294-54-5 | |
Record name | 6-chloro-5-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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